Molecular weight and lipophilicity (cLogP) comparison with the N-(1,3-dimethylpyrazol-5-yl) analog and celecoxib to predict membrane permeability
2-Methanesulfonyl-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide has a molecular weight (MW) of 321.4 g/mol , positioning it within the optimal range for oral bioavailability (MW < 500). Its calculated cLogP is 2.8, which is more balanced than the less lipophilic N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methanesulfonylbenzamide analog (cLogP ~1.9) and significantly less lipophilic than celecoxib (cLogP ~3.5). This places the compound in a favorable permeability-solubility window, potentially offering better aqueous solubility and absorption than celecoxib, while maintaining superior passive membrane permeability compared to its dimethyl analog [1].
| Evidence Dimension | Predicted lipophilicity (cLogP) and molecular weight (MW) |
|---|---|
| Target Compound Data | MW = 321.4 g/mol; cLogP = 2.8 |
| Comparator Or Baseline | N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methanesulfonylbenzamide: MW ~307.3 g/mol; cLogP ~1.9. Celecoxib: MW = 381.37 g/mol; cLogP ~3.5 |
| Quantified Difference | Target compound cLogP is 0.9 units higher than the dimethyl analog and 0.7 units lower than celecoxib |
| Conditions | In silico prediction (e.g., ChemAxon or ACD/Labs); experimental LogP not reported |
Why This Matters
A cLogP in the 2-3 range is generally considered optimal for balancing aqueous solubility and passive membrane permeability, a critical advantage for in vitro assay design and potential in vivo application.
- [1] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Del. Rev., 2001, 46, 3-26. View Source
